molecular formula C10H15BrClNO B5383169 N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride

N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride

Cat. No.: B5383169
M. Wt: 280.59 g/mol
InChI Key: POYUHFDFVNLHTP-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to a methoxyethanamine moiety, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride typically involves a multi-step processThe final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the bromination and subsequent amination reactions. The hydrochloride salt formation is usually achieved through acid-base reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group is known to interact with aromatic residues in proteins, while the methoxyethanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride
  • N-[(3-chlorophenyl)methyl]-2-methoxyethanamine;hydrochloride
  • N-[(3-bromophenyl)methyl]-2-ethoxyethanamine;hydrochloride

Uniqueness

N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-13-6-5-12-8-9-3-2-4-10(11)7-9;/h2-4,7,12H,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYUHFDFVNLHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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